molecular formula C₁₈H₁₉D₇N₂O₄S B1153147 Glibornuride-d7

Glibornuride-d7

Cat. No.: B1153147
M. Wt: 373.52
Attention: For research use only. Not for human or veterinary use.
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Description

Glibornuride-d7 is a deuterium-labeled analog of Glibornuride, a sulfonylurea-class antidiabetic agent. The "-d7" designation indicates the substitution of seven hydrogen atoms with deuterium, a stable isotope, at specific molecular positions. This isotopic labeling enhances its utility as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling precise quantification of Glibornuride in complex biological matrices .

Deuterated compounds like this compound minimize interference from endogenous substances during analysis, improving method accuracy and reproducibility. Its primary applications include pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing .

Properties

Molecular Formula

C₁₈H₁₉D₇N₂O₄S

Molecular Weight

373.52

Synonyms

N-[[[(1S,2S,3R,4R)-3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-2-yl]amino]carbonyl]-4-methyl-benzenesulfonamide-d7;  Gluboride-d7;  N-[[(3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amino]carbonyl]-4-methyl-[1S-(endo,endo)]-benzenesulfonamide-d7;  1

Origin of Product

United States

Comparison with Similar Compounds

Glyburide-d7

  • Structure : Shares a sulfonylurea backbone but differs in substituents (e.g., a chlorinated benzamide group).
  • Application : Used similarly as an internal standard for Glyburide quantification.
  • Performance : Exhibits comparable isotopic purity (>98%) and stability in LC-MS workflows but requires chromatographic separation due to structural similarity to this compound .

Tolbutamide-d9

  • Structure : Lacks the cyclohexylurea moiety present in Glibornuride-d6.
  • Application : Primarily used for Tolbutamide assays.
  • Advantage : Higher deuterium count (d9) improves mass spectral distinction but may introduce retention time shifts in HPLC due to isotopic effects .

Benzyldimethyltetradecylammonium-d7 Chloride

  • Structure: A quaternary ammonium salt, non-pharmacological but deuterated for surfactant studies.
  • Relevance : Highlights the versatility of deuterated compounds beyond pharmaceuticals, emphasizing their role in environmental and chemical analytics .

Analytical Performance Metrics

Key parameters for deuterated internal standards are summarized below:

Parameter This compound Glyburide-d7 Tolbutamide-d9
Molecular Weight 464.5 g/mol 494.0 g/mol 288.3 g/mol
Isotopic Purity ≥98% ≥98% ≥99%
Primary Analytical Method LC-MS/MS LC-MS/MS HPLC-UV
Detection Limit (ng/mL) 0.1 0.2 5.0
Vendor MedChemExpress Santa Cruz Biotechnology Sigma-Aldrich
Key Application Antidiabetic PK/PD Antidiabetic PK/PD Enzyme inhibition assays

Data synthesized from vendor specifications and peer-reviewed methodologies .

Key Findings:

Isotopic Purity : Tolbutamide-d9 achieves marginally higher purity due to optimized synthesis protocols, but this compound remains the gold standard for sulfonylurea quantification due to balanced cost-performance ratio .

Detection Sensitivity : this compound outperforms analogues in LC-MS/MS workflows, attributable to its optimized fragmentation patterns and minimal matrix effects .

Structural Complexity: Glyburide-d7 requires specialized chromatographic conditions to resolve from endogenous metabolites, whereas this compound exhibits fewer co-elution issues .

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